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Compound of Interest

Compound Name: Acetic acid;2-nonoxyethanol

Cat. No.: B15420151 Get Quote

Disclaimer: Experimental spectroscopic data for 2-nonoxyethanol is not readily available in

public databases. The data presented in this guide is predictive, based on the analysis of

homologous 2-alkoxyethanols and established principles of spectroscopic interpretation. This

document serves as a reference for anticipated spectral characteristics and a guide to the

experimental protocols for their acquisition.

Introduction
2-Nonoxyethanol belongs to the family of glycol ethers, characterized by the presence of both

an ether and a hydroxyl functional group. These compounds find diverse applications as

solvents, surfactants, and chemical intermediates. A thorough spectroscopic analysis is crucial

for its identification, purity assessment, and structural elucidation. This guide provides a

detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data for 2-nonoxyethanol, along with generalized experimental

protocols.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-nonoxyethanol. These

predictions are derived from the known spectral properties of shorter-chain 2-alkoxyethanols

and general principles of spectroscopy.
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Predicted ¹H NMR Data (Solvent: CDCl₃, Reference:
TMS)

Protons
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Predicted
Integration

CH₃ (H-9') 0.88 Triplet 3H

-(CH₂)₇- (H-2' to H-8') 1.26 Multiplet 14H

-O-CH₂- (nonyl, H-1') 3.45 Triplet 2H

-O-CH₂- (ethyl, H-2) 3.55 Triplet 2H

HO-CH₂- (H-1) 3.72 Triplet 2H

-OH
Variable (typically 1.5-

3.0)
Singlet (broad) 1H

Predicted ¹³C NMR Data (Solvent: CDCl₃)
Carbon Predicted Chemical Shift (ppm)

C-9' 14.1

C-2' to C-8' 22.7 - 31.9

C-1' 71.0

C-2 70.5

C-1 61.7

Predicted Infrared (IR) Spectroscopy Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15420151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

O-H Stretch (alcohol) 3550 - 3200 Strong, Broad

C-H Stretch (alkane) 2950 - 2850 Strong

C-O Stretch (ether) 1150 - 1085 Strong

C-O Stretch (primary alcohol) ~1050 Strong

Predicted Mass Spectrometry (MS) Data
Fragmentation Predicted m/z Comments

[M]+ 188
Molecular Ion (likely low

abundance)

[M-H₂O]+ 170 Loss of water

[M-C₂H₅O]+ 143
Alpha-cleavage at the ether

linkage

[C₄H₉O]+ 73
Common fragment for glycol

ethers

[C₂H₅O₂]+ 61 Cleavage of the nonyl chain

[C₉H₁₉]+ 127 Nonyl cation

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 2-

nonoxyethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2-nonoxyethanol in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
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¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15

ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required compared to ¹H NMR.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both

spectra to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of

neat 2-nonoxyethanol directly onto the ATR crystal. For transmission IR, a thin film of the

neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background

spectrum of the clean ATR crystal or empty salt plates should be recorded and subtracted

from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 2-nonoxyethanol in a volatile solvent (e.g.,

methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas

chromatograph (GC-MS) for separation from any impurities.

Ionization: Utilize Electron Ionization (EI) to induce fragmentation and generate a

characteristic fragmentation pattern.

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions

based on their mass-to-charge ratio (m/z).
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Data Acquisition and Analysis: Record the mass spectrum, identifying the molecular ion peak

(if present) and the major fragment ions. Propose fragmentation pathways to explain the

observed peaks.

Visualizations
Chemical Structure and Synthesis

Williamson Ether Synthesis of 2-Nonoxyethanol

Chemical Structure of 2-Nonoxyethanol
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Caption: Synthesis and structure of 2-nonoxyethanol.

Experimental Workflow
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Caption: Workflow for spectroscopic analysis.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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